molecular formula C17H16N2O4 B2621549 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate CAS No. 349131-66-4

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate

Cat. No. B2621549
CAS RN: 349131-66-4
M. Wt: 312.325
InChI Key: NUTBTLHLZMBSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate has been reported in the literature . The compound has been structurally characterized, with N—H…O hydrogen-bonding interactions forming chains of molecules aligned along the [101] direction. The chains are linked by π–π and C—H…π interactions, forming a three-dimensional network .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C17H16N2O4. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, compounds of the carbamate class are known to participate in a variety of chemical reactions. For instance, carbamates can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mechanism of Action

ACPA exerts its effects by activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, inflammation, immune function, and neuronal function. ACPA has been found to modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ACPA has been found to have potent analgesic, anti-inflammatory, and neuroprotective effects. It has been shown to reduce pain and inflammation in various animal models of disease. ACPA has also been found to protect neurons from damage in models of neurodegenerative diseases. ACPA has been shown to modulate the activity of the endocannabinoid system, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using ACPA in lab experiments include its potency, selectivity, and reproducibility. ACPA is a highly potent and selective agonist of the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. ACPA has also been found to be highly reproducible, allowing for consistent results in lab experiments.
The limitations of using ACPA in lab experiments include its potential toxicity and limited solubility. ACPA has been found to be toxic at high concentrations, limiting its use in some experiments. ACPA is also poorly soluble in aqueous solutions, making it difficult to administer in some experiments.

Future Directions

Future research on ACPA should focus on its potential therapeutic applications in various diseases. ACPA has been found to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of pain, inflammation, and neurodegenerative diseases. Future research should also focus on the development of new analogs of ACPA with improved solubility and reduced toxicity.

Synthesis Methods

ACPA can be synthesized by the reaction of 4-acetamidophenyl isocyanate with phenylacetic acid in the presence of a catalyst. The reaction yields ACPA in high purity and yield. The synthesis method of ACPA has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

ACPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have potent analgesic, anti-inflammatory, and neuroprotective effects. ACPA has been shown to activate the CB1 receptor, which is involved in the regulation of pain, inflammation, and neuronal function. ACPA has also been found to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation.

properties

IUPAC Name

[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBTLHLZMBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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